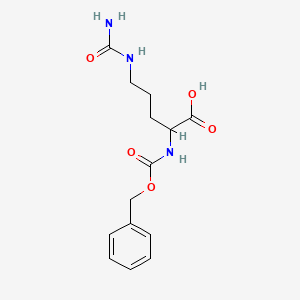![molecular formula C30H40CoN3O5 B13643649 [[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal ion This compound is notable for its intricate structure, which includes a cyclohexane backbone and phenolato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt nitrate with the appropriate ligands under controlled conditions. The ligands are often synthesized separately before being introduced to the cobalt salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include precise control of temperature, pressure, and reaction time to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new complexes.
- Reduction : Reduction reactions can alter the oxidation state of cobalt, affecting the overall properties of the compound.
- Substitution : Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
Applications De Recherche Scientifique
[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt has several scientific research applications:
- Chemistry : It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
- Biology : The compound’s coordination chemistry is studied for potential applications in bioinorganic chemistry, including enzyme mimetics.
- Medicine : Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
- Industry : It is explored for use in industrial processes, such as catalysis and material science.
Mécanisme D'action
The mechanism by which [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion interacts with various ligands, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] nickel (II) dichloride : This compound features a similar coordination environment but with nickel as the central metal ion.
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] cobalt (II) dichloride : Another cobalt-based complex with different ligands.
Uniqueness: [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt is unique due to its specific ligand arrangement and the presence of a cyclohexane backbone, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H40CoN3O5 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);nitrate |
InChI |
InChI=1S/C30H42N2O2.Co.NO3/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;;2-1(3)4/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;+3;-1/p-2/t25-,26-;;/m0../s1 |
Clé InChI |
JAVKYVOLFVTORR-HWTGJJCHSA-L |
SMILES isomérique |
CC1=CC(=CC(=C1[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
SMILES canonique |
CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


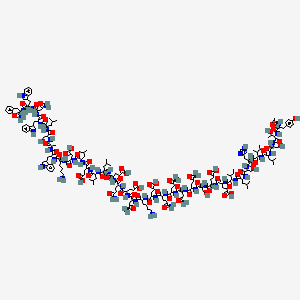

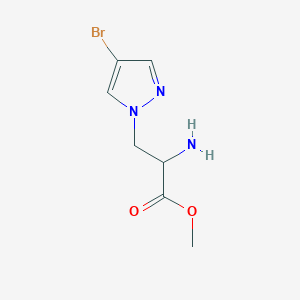
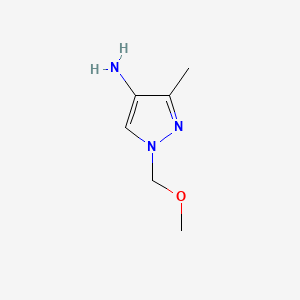
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
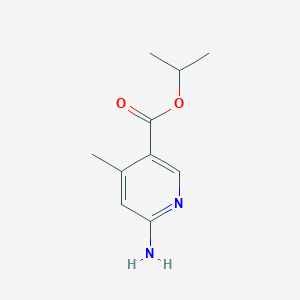

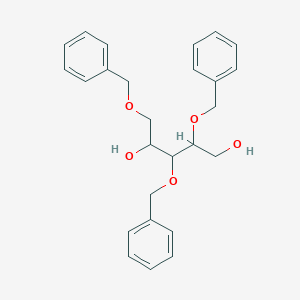


![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)

![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
